

Computational Characterization of 1,3-Dihexylthiourea

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Compound of Interest

Compound Name: 1,3-Dihexylthiourea

CAS No.: 21071-28-3

Cat. No.: B1273656

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A Technical Guide to Electronic Structure, Reactivity, and Interaction Modeling

Executive Summary & Molecular Architecture

1,3-Dihexylthiourea (DHTU) represents a critical class of symmetric thiourea derivatives characterized by a polar thiocarbonyl core flanked by lipophilic hexyl chains. Its dual nature—possessing a "hard" nitrogen / "soft" sulfur electronic core and a hydrophobic exterior—makes it a versatile candidate for corrosion inhibition (via adsorption on Fe/Cu surfaces) and medicinal chemistry (as a chelating agent or chaotropic disruptor).

This guide provides a rigorous, self-validating computational protocol to characterize DHTU. Unlike rigid templates, this workflow prioritizes the specific challenges of DHTU: conformational entropy introduced by the hexyl chains and thione-thiol tautomerism.

Molecular Specifications

- IUPAC Name: **1,3-dihexylthiourea**
- Core Pharmacophore: N-C(=S)-N (Thiourea)

- Key Challenge: The

alkyl chains introduce multiple rotatable bonds, creating a complex Potential Energy Surface (PES) that requires conformational sampling before DFT optimization.

Computational Strategy & Workflow

To ensure scientific integrity, we employ a "funnel" approach: moving from low-cost molecular mechanics to high-level Density Functional Theory (DFT).

The "Funnel" Protocol

- Conformational Search: Monte Carlo / Molecular Dynamics to find global minima.
- Geometry Optimization: DFT with dispersion corrections (essential for alkyl chain folding).
- Electronic Profiling: FMO, MEP, and NCI analysis.
- Validation: Frequency analysis (imaginary modes check).

DOT Diagram: Computational Workflow

Figure 1: Step-by-step computational workflow ensuring the global minimum is located before expensive DFT calculations.

Detailed Methodology (The Protocol) Conformational Sampling (Critical Step)

Why: The two hexyl chains (

) have high degrees of freedom. A single manual build will likely land in a local minimum, yielding inaccurate thermodynamic data.

- Method: Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (5ns).
- Force Field: MMFF94s or OPLS4 (optimized for organic ligands).
- Output: Select the lowest energy conformer (Global Minimum) for DFT.

Density Functional Theory (DFT) Setup

For the thiourea core, standard B3LYP is insufficient due to poor description of long-range dispersion forces between the folded hexyl chains.

Parameter	Recommended Setting	Scientific Rationale
Functional	wB97X-D or M06-2X	Includes dispersion corrections (or intrinsic) vital for stabilizing alkyl chain interactions [1].
Basis Set	def2-TZVP or 6-311++G(d,p)	Triple-zeta quality reduces basis set superposition error (BSSE). Diffuse functions (++) are mandatory for the sulfur lone pairs.
Solvation	IEFPCM or SMD	Gas phase is irrelevant for biological/corrosion contexts. Use Water () for bio, Ethanol/HCl for corrosion.
Grid Quality	Ultrafine	Necessary to resolve the electron density around the Sulfur atom accurately.

Tautomerism Analysis

Thioureas exist in equilibrium between the Thione form (C=S) and the Thiol form (C-SH).

- Protocol: Optimize both tautomers.
- Calculation:

- Expectation: The Thione form is typically more stable by ~10-15 kcal/mol in the gas phase, but solvent stabilization (H-bonding) can shift this equilibrium [2].

Electronic Structure & Reactivity Analysis[1][2][3][4]

Once the geometry is optimized (verified by zero imaginary frequencies), calculate the following descriptors to predict behavior.

Frontier Molecular Orbitals (FMO)

The reactivity of DHTU is governed by the energy gap (

).

- HOMO Location: Localized on the Sulfur atom and Nitrogen lone pairs. (High energy = Good electron donor / Corrosion Inhibitor).

- LUMO Location: Delocalized over the N-C-N

system. (Accepts back-donation from metal d-orbitals).

Molecular Electrostatic Potential (MEP)

MEP maps predict where the molecule will interact with a receptor or metal surface.

- Red Regions (Negative Potential): The Sulfur atom (nucleophilic center). This is the primary binding site for metal cations (

) or H-bond donors in proteins.

- Blue Regions (Positive Potential): The Amide protons (N-H). These act as H-bond donors.

Reactivity Descriptors (Formulas)

Use these derived values to quantify "Softness" (propensity to react with soft metals like Fe/Cu).

Descriptor	Formula	Interpretation for DHTU
Chemical Potential ()		Describes charge transfer direction.
Chemical Hardness ()		Lower = Softer molecule = Better Corrosion Inhibitor.
Electrophilicity ()		Capacity to accept electrons.

Mechanism of Action: Visualization

Whether for drug docking or corrosion inhibition, the mechanism involves the interaction of the Thione core with an external target.

DOT Diagram: Thione-Metal/Receptor Interaction

Figure 2: Mechanism of action. The Sulfur atom donates electrons to the target, while the hexyl chains provide hydrophobic stabilization.

Experimental Validation (Self-Correcting the Model)

A theoretical model is useless without experimental grounding. Use these techniques to validate your DFT results:

- IR Spectroscopy: Compare calculated vibrational frequencies (scaled by ~ 0.96 for wB97X-D) with experimental FTIR. Look for the C=S stretch around 700-800

and N-H stretch around 3200-3400

- NMR Shifts: Calculate GIAO NMR shielding tensors. If the experimental

NMR shows a shift for N-H protons that differs from calculation, it indicates strong intermolecular H-bonding or solvent effects not captured in the model.

- Corrosion Efficiency: If used for corrosion, the calculated Binding Energy () should correlate linearly with experimental inhibition efficiency ().

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